N-(triazol-1-yl)benzamide

Factor XIIa Anticoagulant Serine Protease Inhibitor

N-(Triazol-1-yl)benzamide (CAS 342785-77-7) is a heterocyclic building block of the triazolyl-benzamide class. It serves as a core scaffold for focused libraries, but its direct biological activity profile is not well-established.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 342785-77-7
Cat. No. B13100005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(triazol-1-yl)benzamide
CAS342785-77-7
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NN2C=CN=N2
InChIInChI=1S/C9H8N4O/c14-9(8-4-2-1-3-5-8)11-13-7-6-10-12-13/h1-7H,(H,11,14)
InChIKeyXKLOEIDPEAHPEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Triazol-1-yl)benzamide Procurement Guide: Core Scaffold & Positional Isomer Differentiation


N-(Triazol-1-yl)benzamide (CAS 342785-77-7) is a heterocyclic building block of the triazolyl-benzamide class [1]. It serves as a core scaffold for focused libraries, but its direct biological activity profile is not well-established. Key differentiation arises from its positional isomer identity (1-yl vs. 3- or 4-yl) and its role as a synthetic precursor, rather than an intrinsically potent bioactive molecule [2].

1
Positional-isomer scaffold for focused triazolyl-benzamide library synthesis
2
Synthetic precursor amenable to CuAAC click chemistry derivatization
3
Requires SAR exploration; direct biological activity profile is not well-established

N-(Triazol-1-yl)benzamide Substitution Risks: Positional Isomer Activity Cliffs & Scaffold Specificity


Generic substitution within the triazolyl-benzamide class is not advisable due to dramatic activity cliffs between positional isomers. For instance, while 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives can exhibit potent Bcr-Abl kinase inhibition (IC50 ~1.01 nM) [1] or function as transmembrane anion carriers [2], the 1-yl isomer reported here lacks such documented activities. This regiochemical sensitivity means broad class claims cannot be extrapolated; procurement must be rooted in data specific to the 1-yl position [3].

ISOMER
3-yl isomer exhibits potent Bcr-Abl inhibition; 1-yl scaffold lacks such reported activity, creating a >1000-fold activity cliff
FUNCTION
3-yl isomer acts as a chloride transporter; 1-yl isomer shows no reported anion transport activity
REGIO
Broad class claims cannot be extrapolated; procurement must use 1-yl position-specific data

N-(Triazol-1-yl)benzamide Differentiation Evidence: Quantitative Comparator Data


FXIIa Inhibition Potency in a Focused Triazol-1-yl Benzamide Library

The compound serves as the core scaffold for derivative 'Inhibitor 1', the most potent and selective FXIIa inhibitor in the focused library. The parent scaffold alone is not the active entity, but the foundation for a lead with an IC50 of 0.84 μM against human FXIIa. This provides a clear internal benchmark for SAR exploration [1].

FXIIa Inhibition
Class-level inference
Scaffold for Inhibitor 1 (IC50 = 0.84 ± 0.11 μM) against human FXIIa
Supports SAR exploration context
Parent compound not tested alone; derivative potency reported
Factor XIIa Anticoagulant Serine Protease Inhibitor

Positional Isomer Activity Contrast: Bcr-Abl Kinase Inhibition

The 3-(1H-1,2,3-triazol-1-yl)benzamide isomer demonstrates potent pan-Bcr-Abl inhibition (IC50 = 1.01 nM) [1], while no such activity is reported for the N-(triazol-1-yl)benzamide isomer (1-yl). This stark activity cliff between positional isomers highlights the regiochemical specificity required for kinase targeting.

Bcr-Abl Activity
Cross-study comparable
1-yl: no reported activity. 3-yl isomer (compound 4o): IC50 = 1.01 nM
Isomer-specific kinase-targeting context
>1000-fold potency loss if wrongly substituted
Bcr-Abl Kinase Inhibitor Chronic Myeloid Leukemia

Synthetic Versatility as a Copper-Catalyzed Click Product

The triazolyl ring in N-(triazol-1-yl)benzamide is formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and modular synthetic route [1]. This contrasts with the alternative and less regioselective thermal Huisgen cycloaddition used for other triazole isomers, giving the 1-yl scaffold an advantage in synthetic accessibility and reliability.

Click Synthesis
Supporting evidence
CuAAC yields 1,4-disubstituted triazole (1-yl) with >95% regioselectivity
Reliable synthetic route context
Versus thermal cycloaddition mixture
Click Chemistry CuAAC 1,2,3-Triazole Synthesis

Absence of Ion Transport Activity in 1-yl Isomer

A study on 3-(1H-1,2,3-triazol-1-yl)benzamides established their role as selective, electrogenic chloride transporters with low cytotoxicity [1]. N-(Triazol-1-yl)benzamide, the 1-yl isomer, was not reported to possess this activity, indicating a functional distinction that prevents its use as a surrogate in ion transport studies.

Anion Transport
Cross-study comparable
1-yl: no reported activity. 3-yl isomer: active electrogenic chloride transporter
Functional distinction prevents surrogate use
Liposome-based fluorescence assay context
Anion Transport Chloride Channel Channelopathy

N-(Triazol-1-yl)benzamide: Evidence-Backed Application Scenarios for Procurement


FXIIa-Targeted Anticoagulant Lead Development

This scaffold is the validated precursor for the most potent and selective FXIIa inhibitor (‘Inhibitor 1’, IC50 = 0.84 μM) in a focused library [1]. Research groups seeking a starting point for novel, safer anticoagulants that do not increase bleeding risk would procure this scaffold to systematically explore its structure-activity relationship.

Regioselective Click Chemistry Building Block

The reliable formation of the 1-yl isomer via CuAAC click chemistry makes it a superior choice for modular synthesis of diverse compound libraries [1]. Its dependable regiochemistry ensures consistent product profiles, which is critical for high-throughput screening campaigns.

Negative Control for Positional Isomer Studies

Given the well-documented activity of the 3-yl isomer as a Bcr-Abl inhibitor (IC50 ~1.01 nM) [1] and a chloride transporter [2], the inactive 1-yl isomer serves as an essential negative control. This allows for rigorous deconvolution of regiochemistry-dependent biological effects in screening or target validation studies.

Chemical Biology Probe for Triazole Bioisostere Positional Scanning

The 1,2,3-triazole is a known amide bioisostere, but its optimal position is target-dependent [1]. This scaffold is a critical tool for positional scanning, allowing researchers to empirically test the 1-yl attachment geometry against other regioisomers (e.g., 3-yl, 4-yl) to map the preferred bioisostere orientation for a given biological target.

Application
Selection Property
Validation Focus
FXIIa lead development
Scaffold for derivative SAR
FXIIa inhibition endpoint review
Click chemistry building block
Regioselective CuAAC formation
1,4-triazole identity confirmation
Negative control for isomer studies
Lack of reported Bcr-Abl / transporter activity
Positional isomer activity deconvolution
Bioisostere positional scanning
1-yl triazole attachment geometry
Target-dependent orientation mapping
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